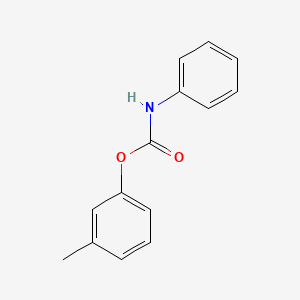

(3-methylphenyl) N-phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

33274-94-1 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(3-methylphenyl) N-phenylcarbamate |

InChI |

InChI=1S/C14H13NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |

InChI Key |

IUJLCICKONIXKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Methylphenyl N Phenylcarbamate and Analogues

Carbamate (B1207046) Bond Cleavage Mechanisms

The cleavage of the carbamate bond is a fundamental aspect of the reactivity of (3-methylphenyl) N-phenylcarbamate and its analogues. This process can be initiated through various pathways, including hydrolysis, thermal decomposition, and aminolysis, each with distinct mechanistic features.

Hydrolysis Pathways and Kinetics

The hydrolysis of N-arylcarbamates, such as this compound, is significantly influenced by pH. In alkaline conditions, the hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway involves the initial deprotonation of the carbamate nitrogen, forming an anionic intermediate. This is followed by the rate-determining expulsion of the phenolate (B1203915) leaving group to form a phenyl isocyanate intermediate, which is then rapidly hydrolyzed. rsc.orgnih.govacs.org

The rate of alkaline hydrolysis is sensitive to the electronic effects of substituents on the phenyl ring of the leaving group. For a series of substituted phenyl esters of N-phenylcarbamic acid, the bimolecular rate constant for alkaline hydrolysis exhibited a Hammett sensitivity (ρ value) of 2.86. rsc.org The necessity of using σ⁻ values to correlate the rates for substituents like 4-nitro, 4-cyano, 4-acetyl, and 4-formyl indicates a strong resonance interaction with the developing negative charge in the transition state of the rate-determining step. rsc.org This observation provides strong support for the E1cB mechanism over alternative pathways such as direct bimolecular attack of hydroxide (B78521) on the neutral ester or concerted attack of hydroxide on the nitrogen proton with simultaneous departure of the phenolate. rsc.org

Studies on related N-methylcarbamates have also pointed towards an E1cB mechanism for alkaline hydrolysis, characterized by the formation of a methyl isocyanate intermediate. researchgate.net The positive activation entropy observed in these reactions further supports a unimolecular elimination from the conjugate base. researchgate.net

In contrast, under acidic conditions, the hydrolysis mechanism can shift. For some carbamates, particularly those with a basic moiety like a benzimidazole (B57391) group, hydrolysis at low pH (up to pH 4) has been observed to occur via a bimolecular attack of water on the N-protonated substrate. scielo.br This represents a departure from the more commonly observed mechanisms for carbamate hydrolysis.

The table below summarizes the kinetic data for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates.

| Substituent on Phenyl Ester | Rate Constant (k) | Hammett Constant (σ⁻) |

| 4-Nitro | Data not available | 1.27 |

| 4-Cyano | Data not available | 1.00 |

| 4-Acetyl | Data not available | 0.84 |

| 4-Formyl | Data not available | 1.13 |

| Unsubstituted | Proportional to [OH⁻] up to pH 12 | 0.00 |

| Data derived from studies on substituted phenyl N-phenylcarbamates. rsc.org |

Thermal Decomposition Mechanisms

The thermal decomposition of N-arylcarbamates can proceed through several pathways, largely dependent on the structure of the carbamate, particularly the alcohol-derived portion. For t-alkyl N-arylcarbamates, thermal decomposition is a first-order reaction that yields carbon dioxide, an olefin (e.g., isobutylene), and the corresponding amine. cdnsciencepub.comcapes.gov.br The decomposition rates are influenced by the electronic nature of the substituents on the aryl ring, with electron-withdrawing groups increasing the rate of decomposition. cdnsciencepub.com A Hammett plot for the decomposition of ring-substituted t-butyl N-phenylcarbamates gives a slope (ρ) of 0.54, suggesting a cyclic mechanism. cdnsciencepub.comcapes.gov.br

In contrast, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase proceeds unimolecularly to give N-methylaniline, carbon dioxide, and ethylene (B1197577), consistent with a mechanism similar to the pyrolysis of acetates and xanthates. researchgate.net Generally, the thermal degradation of alkyl N-phenylcarbamates can lead to the formation of an alcohol and an isocyanate, or an amine, carbon dioxide, and an olefin. researchgate.netacs.org The stability of carbamates varies significantly with their structure, with those derived from tertiary alcohols decomposing more readily. researchgate.net

The solvent can also play a role in the thermal decomposition of N-arylcarbamates derived from tertiary alcohols, affecting the rate of reaction. cdnsciencepub.com Studies on the decomposition of t-butyl N-phenylcarbamate in various solvents like diphenyl ether and ethylene glycol have confirmed the formation of aniline (B41778) and carbon dioxide. cdnsciencepub.com

Aminolysis Reactions: Concerted vs. Stepwise Mechanisms

The aminolysis of carbamates, an acyl-transfer reaction, can proceed through either a concerted or a stepwise mechanism. luxembourg-bio.com The specific pathway is influenced by the nature of the nucleophile (amine), the substrate, the leaving group, and the solvent. luxembourg-bio.com

In a concerted mechanism , the bond formation with the incoming amine and the bond cleavage with the leaving group occur in a single transition state. In a stepwise mechanism , a tetrahedral intermediate is formed first, and its breakdown to products is the subsequent step. luxembourg-bio.com

The distinction between concerted and stepwise mechanisms can be subtle and is often probed by detailed kinetic analysis and structure-reactivity relationships. luxembourg-bio.com For instance, the observation of a second-order reaction can help to rule out mechanisms involving amine catalysis. luxembourg-bio.com The stability of the potential tetrahedral intermediate also plays a crucial role; factors that stabilize this intermediate may favor a stepwise pathway.

Selective Bond Cleavage Studies

The selective cleavage of specific bonds within the carbamate functionality is a key aspect of their use as protecting groups in organic synthesis. publish.csiro.au Typically, the cleavage of carbamates is governed by the nature of the O-alkyl group, with the O-C bond being the initial point of cleavage during deprotection. publish.csiro.au

However, studies have shown that selective cleavage can also be achieved based on the nature of the N-alkyl group. For example, aziridinyl-based carbamates are uniquely susceptible to cleavage with Otera's catalyst (a distannoxane catalyst). publish.csiro.au This selectivity is attributed to the longer and weaker N-C(O) bond in aziridinyl carbamates compared to other carbamates. publish.csiro.au Crystallographic data reveals that the N-C(O) bond length in aziridinyl-carbamates is approximately 1.40 Å, whereas in non-aziridinyl carbamates it is around 1.34 Å. publish.csiro.au

In the context of related sulfur-containing carbamates (thiocarbamates), selective cleavage of the S-O bond is also a subject of study. While direct studies on this compound are not available, research on other sulfur-containing compounds demonstrates that carbon-sulfur bond cleavage can be achieved under specific oxidative conditions. rsc.org For example, the reaction of certain thiols and dithioethers with hydrogen peroxide can lead to C-S bond cleavage. rsc.org This highlights the potential for achieving selective bond cleavage in carbamate analogues by targeting specific atoms within the functional group.

Reactions as Synthetic Intermediates or Reagents

This compound and its analogues can serve as valuable intermediates in organic synthesis, most notably in the preparation of isocyanates.

Role in the Synthesis of Isocyanates

A significant application of N-arylcarbamates is their use as precursors for the synthesis of isocyanates, offering a phosgene-free route to these important industrial chemicals. researchgate.netnih.gov The thermal decomposition (thermolysis) of N-substituted carbamates is a key step in this process. researchgate.net

The general reaction involves heating the carbamate, which then decomposes to yield the corresponding isocyanate and an alcohol. mdpi.com For example, the thermal decomposition of methyl N-phenylcarbamate yields phenyl isocyanate and methanol (B129727). researchgate.netresearchgate.net This process can be carried out in the gas phase at elevated temperatures, often in the range of 250-600 °C. mdpi.com

The synthesis of isocyanates via carbamate decomposition can be influenced by catalysts. Various metal oxides and other compounds have been investigated to improve the efficiency and selectivity of the thermal cleavage. researchgate.netresearchgate.net For instance, di-n-butyltin oxide has been shown to be an active catalyst for the decomposition of methyl N-phenylcarbamate. researchgate.net

This method is applicable to the synthesis of a wide range of isocyanates, including diisocyanates, which are precursors to polyurethanes. google.comgoogle.com The process starts with the synthesis of the carbamate, which can be achieved through various methods, such as the reductive carbonylation of aromatic nitro compounds or the reaction of amines with dimethyl carbonate. google.comresearchgate.net The subsequent thermal decomposition of the resulting carbamate provides the desired isocyanate. nih.gov

The table below provides a general overview of the conditions for the synthesis of isocyanates from carbamates.

| Carbamate Precursor | Reaction Type | Conditions | Products |

| Methyl N-phenylcarbamate | Thermal Decomposition | 160–200 °C, with or without catalyst (e.g., ZnO, Bi₂O₃) | Phenyl isocyanate, Methanol |

| N-Alkyl-O-methyl carbamates | Gas-phase Thermal Decomposition | 250–600 °C | Alkyl isocyanate, Methanol |

| Di-N-arylcarbamates | Thermolysis | Elevated temperatures | Di-N-arylisocyanate, Alcohol |

| Data derived from general studies on the synthesis of isocyanates from carbamates. mdpi.comresearchgate.netgoogle.com |

Conversion to Urea (B33335) and Polyurea Derivatives

This compound and related N-aryl carbamates serve as effective precursors for the synthesis of ureas and polyureas. This transformation is typically achieved through reaction with primary or secondary amines. The mechanism of this conversion is highly dependent on the substitution pattern of the carbamate's nitrogen atom.

Phenylcarbamates derived from primary amines, such as this compound, generally react with nucleophiles via an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.govacs.org This process is initiated by the deprotonation of the carbamate's N-H proton by a base, forming an anion. This is followed by the rate-limiting elimination of the phenoxide leaving group to generate a highly reactive isocyanate intermediate. acs.org This isocyanate is then rapidly trapped by an amine to form the corresponding substituted urea. nih.govacs.org

The formation of symmetrical ureas can occur if the amine used for trapping the isocyanate is the same as the amine that would be formed from the hydrolysis of the isocyanate. nih.gov The synthesis of polyureas can also be achieved using this chemistry, often through isocyanate-free routes where dicarbamates react with diamines. tue.nluva.nl

In contrast, N,N-disubstituted carbamates, which lack an ionizable N-H proton, cannot proceed through the E1cb pathway. Their reaction with amines is more drastic and follows a bimolecular acyl substitution (BAc2) mechanism. nih.govacs.org

Several methods have been developed for the synthesis of ureas from carbamates, including sulfur-assisted carbonylation of amines followed by oxidation. capes.gov.br Additionally, carbamates themselves can be synthesized from ureas and alcohols, highlighting the reversible nature of these transformations under certain catalytic conditions. jlu.edu.cnresearchgate.netresearchgate.net For instance, methyl N-phenylcarbamate can be synthesized from phenylurea and methanol. researchgate.net It can also be produced from dimethyl carbonate and 1,3-diphenyl urea. researchgate.netepa.gov

Table 1: Selected Examples of Urea Synthesis from Phenylcarbamate Analogues

| Carbamate Reactant | Amine Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Phenyl N-(p-methoxybenzyl)carbamate | p-methoxybenzylamine | 1,3-Bis(p-methoxybenzyl)urea | E1cb (via isocyanate) | nih.gov |

| Phenyl N-(n-pentyl)carbamate | n-pentylamine | 1,3-Bis(pentyl)urea | E1cb (via isocyanate) | nih.gov |

Utilization in C-N Bond Formations

The carbamate group in this compound is a valuable functionality for constructing new carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis. nih.gov Aryl carbamates, in particular, have emerged as attractive electrophilic partners in transition metal-catalyzed cross-coupling reactions.

Nickel-catalyzed amination of aryl carbamates provides a powerful method for C-N bond formation. nih.gov This methodology is notable for its broad scope with respect to both the amine and carbamate coupling partners. The general mechanism involves the oxidative addition of the aryl carbamate's C-O bond to a Ni(0) center, followed by ligand exchange with the incoming amine, and finally, reductive elimination to form the aminated product and regenerate the catalyst. nih.gov Computational studies suggest that reductive elimination is the rate-determining step. nih.gov An advantage of using aryl carbamates is their stability and orthogonality to palladium catalysis, allowing for sequential cross-coupling strategies. nih.gov

Beyond transition metal catalysis, C-N bonds can be formed through other routes involving carbamate precursors. For example, metal-free methods have been developed for the synthesis of N-phenylcarbamates from amines and hydrazine (B178648) formate (B1220265), proceeding through an alkoxycarbonyl radical. thieme-connect.comthieme-connect.com The Gabriel synthesis, a classic method for forming primary amines, utilizes phthalimide (B116566) derivatives, which are structurally related to carbamates, to alkylate nitrogen.

Recent advancements have also explored radical-based C-N bond formation using photo- or electrochemistry, which can involve the direct use of N-H bonds, offering high atom economy. rsc.org While not directly involving this compound as a starting material, these methods highlight the diverse strategies for C-N bond formation that are conceptually related to carbamate chemistry.

Table 2: Examples of C-N Bond Formation Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Nickel-catalyzed Amination | Aryl carbamate, Amine | Ni catalyst, NHC ligand | Aryl amine | nih.gov |

| Metal-free C-N Coupling | Amine, Hydrazine formate | I2, TBHP | N-phenylcarbamate | thieme-connect.comthieme-connect.com |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst, Base | Aryl amine |

Diastereoselective Reactions involving N-Phenylcarbamate Moieties

The N-phenylcarbamate group can function as a chiral auxiliary or a directing group to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. wikipedia.orgyoutube.comyoutube.com A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to guide a stereoselective transformation. wikipedia.org

Oxazolidinones, which contain a carbamate within a five-membered ring, are among the most successful chiral auxiliaries, widely used in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The substituents on the oxazolidinone ring create a chiral environment that sterically blocks one face of the enolate, directing the approach of the electrophile to the opposite face. wikipedia.orgyoutube.com For example, N-acylated oxazolidinones can be deprotonated to form a Z-enolate, which then reacts with aldehydes to produce anti-aldol products with high diastereoselectivity. The auxiliary can later be removed by hydrolysis or other methods. wikipedia.org

Camphorsultam is another effective chiral auxiliary that contains a carbamate-like structure and has been shown to be superior to oxazolidinones in certain reactions, such as providing high (2S, 3R)-selectivity in specific applications. wikipedia.org Pseudoephedrine can also be used as a chiral auxiliary by forming an amide, which then directs stereoselective alkylation at the α-position. wikipedia.org

While this compound itself is not chiral, the principles of using carbamate-containing moieties to induce diastereoselectivity are well-established. If a chiral alcohol or amine were used to synthesize the carbamate, the resulting stereocenter could influence subsequent reactions. The carbamate group can also act as a directing group in metal-catalyzed C-H functionalization, although this typically controls regioselectivity rather than stereoselectivity. nih.gov

Table 3: Chiral Auxiliaries Containing Carbamate or Related Motifs

| Chiral Auxiliary | Typical Application | Stereochemical Outcome | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol Reaction | High diastereoselectivity (e.g., anti-products) | wikipedia.org |

| Camphorsultam | Michael Addition, Claisen Rearrangement | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine (as amide) | Asymmetric Alkylation | High diastereoselectivity | wikipedia.org |

Influence of Substituent Effects on Reactivity

The reactivity of this compound and its analogues is significantly influenced by the electronic properties of substituents on both the phenoxy and the N-phenyl rings. ucsb.eduopenstax.org These substituent effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.netviu.caresearchgate.netviu.ca The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. viu.ca

For reactions involving the departure of the phenoxy group, such as base-catalyzed hydrolysis or aminolysis, electron-withdrawing groups (EWGs) on the phenoxy ring increase the reaction rate. researchgate.netviu.ca This is because EWGs stabilize the developing negative charge on the phenoxide leaving group in the transition state. A positive ρ value is characteristic of such reactions. viu.caviu.ca For the hydrolysis of N-aryl pyridylcarbamates, the Hammett correlation was better with σ⁻ values (ρ = 2.45), indicating that through-resonance electron withdrawal is important for stabilizing the transition state. researchgate.net

Conversely, substituents on the N-phenyl ring have a different impact. In reactions like aminolysis, the nucleophilicity of the nitrogen atom is crucial. Electron-donating groups (EDGs) on the N-phenyl ring would increase its nucleophilicity, while EWGs would decrease it. In electrophilic aromatic substitution reactions on the N-phenyl ring, an EDG like the methyl group in this compound would activate the ring, making it more reactive than unsubstituted N-phenylcarbamate. openstax.org

Table 4: Hammett Correlation Data for Reactions of Carbamate Analogues

| Reaction | Carbamate Series | ρ (rho) value | Interpretation | Reference |

|---|---|---|---|---|

| Base-catalyzed Hydrolysis | Substituted Phenyl N-phenylcarbamates | 2.90 | Significant negative charge buildup on the leaving group in the transition state. Reaction accelerated by EWGs on the phenoxy ring. | viu.ca |

| Hydrolysis | N-aryl pyridylcarbamates | 2.45 (vs σ⁻) | Reaction accelerated by EWGs on the aryl leaving group, with through-resonance stabilization. | researchgate.net |

| Aminolysis | Aryl N-phenylthiocarbamates | -0.63 (ρXZ) | Small negative value indicates modest sensitivity to substituents on the amine nucleophile. | nih.gov |

Advanced Structural Characterization of N Phenylcarbamate Compounds

X-ray Crystallography and Solid-State Architecture

The solid-state structure of N-phenylcarbamate derivatives is significantly influenced by a network of intermolecular interactions. A primary driving force for the self-assembly of these molecules in the crystal lattice is the N-H⋯O=C hydrogen bond. nih.gov This interaction leads to the formation of one-dimensional polymeric chains, as observed in the crystal structure of phenyl N-phenylcarbamate. nih.gov

The following table summarizes key intermolecular interactions observed in N-phenylcarbamate and related structures:

| Interaction Type | Description | Significance in Crystal Packing |

| N-H…O | A hydrogen bond between the amide proton (N-H) and a carbonyl oxygen (C=O) of an adjacent molecule. | A dominant interaction, often leading to the formation of infinite chains or other supramolecular assemblies. nih.govnih.gov |

| C-H…π | An interaction between a carbon-hydrogen bond and the electron-rich π-system of an aromatic ring. | Contributes to the overall stability of the crystal lattice and influences the orientation of molecules. nih.govnih.govchemrxiv.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of molecules, particularly those with multiple aromatic rings, and can affect electronic properties. chemrxiv.orgresearchgate.net |

The conformation of a molecule describes the spatial arrangement of its atoms. In the solid state, N-phenylcarbamate molecules are not necessarily planar. The relative orientation of the two aromatic rings is a key conformational feature. For instance, in phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of 42.52 (12)°. nih.gov

The regular and repeating arrangement of molecules in a crystal is known as the crystal packing. In N-phenylcarbamates, the intermolecular interactions described above lead to the formation of specific, recognizable packing motifs. The N-H⋯O hydrogen bonds, for example, frequently result in the formation of infinite one-dimensional chains. nih.govnih.gov

The presence, type, and position of substituents on the phenyl rings can have a profound impact on the crystal packing of N-phenylcarbamate compounds. core.ac.uknih.gov Substituents can alter the electronic properties of the molecule, which in turn can affect the strength and nature of intermolecular interactions. For example, electron-withdrawing or electron-donating groups can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the N-H…O hydrogen bonds. nih.gov

Furthermore, the size and shape of substituents (steric effects) can dictate how molecules can pack together in the crystal lattice. core.ac.uk For instance, bulky substituents may prevent close packing or favor certain packing motifs over others. The introduction of different substituents can lead to changes from a herringbone assembly to a layer-like packing, driven by a combination of hydrogen bonding and π-stacking interactions. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. While X-ray crystallography provides a static picture of the solid state, NMR gives information about the structure and dynamics of molecules in a liquid environment.

For (3-methylphenyl) N-phenylcarbamate, 1D NMR techniques like ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. chemicalbook.com However, for a complete and unambiguous structural assignment, especially for more complex molecules, 2D NMR techniques are essential. omicsonline.orgslideshare.netweebly.com

2D NMR experiments provide correlations between different nuclei in a molecule, offering a more detailed picture of its connectivity and spatial arrangement. numberanalytics.comyoutube.com Some of the key 2D NMR techniques applicable to the structural elucidation of N-phenylcarbamates include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the molecule. slideshare.netirb.hr

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. This is invaluable for assigning carbon signals based on their attached protons. numberanalytics.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. weebly.comnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule in solution. numberanalytics.comyoutube.com

The following table outlines the application of these 2D NMR techniques for the structural analysis of N-phenylcarbamate compounds:

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | Shows ¹H-¹H correlations through bonds. | Identifies neighboring protons on the phenyl rings. |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns the ¹³C signals for all protonated carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects the phenyl rings to the carbamate (B1207046) group and helps assign quaternary carbons. |

| NOESY | Shows through-space correlations between protons. | Provides information about the relative orientation of the two phenyl rings and the conformation around the carbamate linkage in solution. |

By combining the information from these various 1D and 2D NMR experiments, a complete and detailed solution-state structure of this compound can be determined. omicsonline.orgweebly.com

Chiral Discrimination Studies by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral discrimination, enabling the differentiation of enantiomers. acs.orgnih.gov In the context of N-phenylcarbamate derivatives, NMR techniques, often in conjunction with chiral solvating agents (CSAs), can be used to distinguish between stereoisomers. acs.orgnih.gov The interaction between the carbamate and a chiral agent can lead to the formation of diastereomeric complexes, which exhibit distinct NMR spectra. nih.gov

For instance, studies on similar chiral molecules have shown that the presence of a chiral selector, such as a cellulose (B213188) phenylcarbamate derivative, can induce chemical shift differences between the enantiomers in both ¹H and ¹³C NMR spectra. acs.org This separation of signals allows for the determination of enantiomeric excess and provides insights into the binding geometry and dynamics between the chiral selector and the enantiomers. acs.org Although direct studies on this compound are not prevalent, the principles established with related N-phenylcarbamates are applicable. The use of azaheterocycle-containing diphenylmethanol (B121723) as chiral solvating agents has also proven effective for the NMR enantiodiscrimination of various chiral compounds. nih.gov

Monitoring Stability and Reactivity in Solution

NMR spectroscopy is also instrumental in monitoring the stability and reactivity of carbamates in solution. nd.edunih.govnih.gov The stability of the carbamate C–N bond is a key feature, and its rotational barrier can be influenced by substituents on the aryl ring. nd.eduacs.org Variable temperature NMR studies on aryl-substituted carbamates have revealed that electron-donating groups on the N-aryl ring tend to increase the rotational barrier (ΔG‡), while electron-withdrawing groups decrease it. nd.edu This is due to the influence of these substituents on the electronic character of the carbamate ground state. nd.edu

Furthermore, NMR can be used to track the degradation of carbamates. nih.govnih.gov For example, in studies of acyl glucuronides, an NMR method based on the disappearance of the anomeric resonance was used to monitor degradation kinetics. nih.gov This approach allows for the differentiation between degradation pathways such as acyl migration and hydrolysis. nih.gov While specific data for this compound is limited, the general stability of phenylcarbamates in acidic and dilute basic aqueous media has been noted, highlighting their relative stability under certain conditions. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for obtaining a "molecular fingerprint" of a compound by probing its vibrational modes. scinito.aimdpi.comnih.govnih.gov This provides detailed information about the molecular structure, bonding, and functional groups present. scinito.aimdpi.comnih.gov

Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of N-phenylcarbamates are characterized by several key vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration, which is sensitive to the electronic environment. oup.com For N-phenylcarbamates, the C=O stretching band typically appears in the range of 1690-1720 cm⁻¹ when the spectrum is measured in the solid state (bonded). oup.com The N-H stretching vibration is also a key indicator, appearing as a strong band in the region of 3300-3400 cm⁻¹. rsc.org Other characteristic bands include C-O-C stretching, N-C-O vibrations, and aromatic C-H and C=C stretching modes. oup.comresearchgate.netvscht.cz

The position of these bands can be influenced by factors such as hydrogen bonding. For carbamates with an N-H group, the C=O stretching frequency shifts to higher wavenumbers (by about 35 cm⁻¹) when moving from the solid phase to a solution, due to the disruption of intermolecular hydrogen bonds. oup.com

Table 1: Characteristic IR Absorption Bands for N-Phenylcarbamate Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3400–3250 | Medium |

| Aromatic C-H | Stretch | 3100–3000 | Multiple bands |

| C=O (Carbonyl) | Stretch | 1720–1690 (bonded) | Strong |

| Aromatic C=C | Stretch | 1600–1585, 1500–1400 | Medium |

| C-N | Stretch | 1365 | Medium |

| C-O | Stretch | 1216 | Medium |

Data sourced from general IR correlation charts and studies on carbamates. rsc.orgvscht.czorgchemboulder.com

Interpretation of Bond Strengths and Functional Groups

The frequencies of vibrational modes observed in IR and Raman spectra are directly related to the strength of the chemical bonds and the masses of the bonded atoms, as described by Hooke's Law. wisc.edu Stronger bonds and lighter atoms result in higher vibrational frequencies. wisc.edu For this compound, the strong C=O stretching band around 1700 cm⁻¹ indicates a strong double bond. rsc.org The position of this band can be influenced by conjugation with the phenyl ring. vscht.cz

The presence of the methyl group on the phenyl ring will also give rise to characteristic C-H stretching and bending vibrations. The aromatic ring itself will show characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. vscht.cz The N-H and C-N stretching vibrations confirm the presence of the carbamate linkage. rsc.org Therefore, a detailed analysis of the IR and Raman spectra allows for the confirmation of all the key functional groups within the this compound molecule. mdpi.comwisc.edu

Computational Validation of Vibrational Spectra

To aid in the interpretation of experimental vibrational spectra, computational methods, particularly Density Functional Theory (DFT), are widely used. researchgate.netarxiv.orgcardiff.ac.uk These calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental IR and Raman spectra. researchgate.netresearchgate.netresearchgate.net This comparison helps to validate the assignment of spectral bands to specific vibrational modes. nih.govresearchgate.net

DFT calculations have been shown to be highly effective in reproducing the vibrational spectra of related carbamate compounds. researchgate.netresearchgate.net For instance, calculations on methylphenylcarbamate using the B3LYP/cc-pVDZ level of theory showed good agreement with experimental data. researchgate.net Such computational studies can also provide insights into the effects of substituents and conformational changes on the vibrational spectra. nih.govmdpi.com The use of hybrid quantum mechanical/molecular mechanical (QM/MM) approaches can further refine these predictions by accounting for the molecular environment. cardiff.ac.uk

Electronic Spectroscopy and Transitions

Electronic spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org For aromatic compounds like this compound, the most common transitions are π→π* and n→π*. libretexts.org

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically intense and are responsible for the strong absorption bands observed in the UV spectra of aromatic compounds. libretexts.org The n→π* transitions, which involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the carbamate group) to an antibonding π* orbital, are generally less intense. libretexts.org

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the substituted benzene (B151609) ring and the carbamate chromophore. The position and intensity of these absorption bands can be influenced by the solvent polarity. libretexts.org For example, n→π* transitions often exhibit a blue shift (shift to shorter wavelength) in polar solvents, while π→π* transitions may show a red shift (shift to longer wavelength). libretexts.org

Computational and Theoretical Studies of N Phenylcarbamates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-phenylcarbamate systems. It allows for the detailed analysis of their electronic structure and its relationship to their chemical behavior.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structures of N-phenylcarbamate molecules. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For instance, in a study of phenyl N-phenylcarbamate, the aromatic rings were found to be oriented at a dihedral angle of 42.52 (12)°. researchgate.netscienceopen.com This type of analysis is crucial for understanding how the molecule arranges itself in space.

Conformational analysis, often performed using DFT, helps identify the different spatial arrangements of a molecule (conformers) and their relative stabilities. nih.gov For some N-phenylcarbamate derivatives, different conformers have been found to be thermodynamically stable within a small energy range. nih.gov This information is vital as the conformation of a molecule can significantly influence its biological activity and physical properties. For example, the formation of a complex between diethyl N,N′-(1,3-phenylene)dicarbamate and theophylline (B1681296) involves a conformational change from an endo-endo to an exo-endo conformation. nih.gov

Table 1: Selected DFT-Calculated Geometrical Parameters for Phenyl N-phenylcarbamate

| Parameter | Value | Reference |

| Dihedral Angle (Aromatic Rings) | 42.52 (12)° | researchgate.netscienceopen.com |

| N-H Bond Length | 0.86 Å | researchgate.netnih.gov |

| C-H Bond Length (Aromatic) | 0.93 Å | researchgate.netnih.gov |

Reaction Pathway Elucidation and Transition State Analysis

DFT is extensively used to map out the pathways of chemical reactions involving N-phenylcarbamates. researchgate.netnih.govresearchgate.net This involves identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. nih.gov

For example, DFT studies on the formation of related compounds have shown that reactions can proceed through one or more transition states. nih.gov The energy barrier at the transition state determines the rate of the reaction. nih.gov By calculating the Gibbs free energies of the species involved, researchers can predict the most likely reaction mechanism. researchgate.net

Electronic Structure Analysis (e.g., Atomic Charges, Molecular Orbitals, Electrostatic Potentials)

DFT provides a detailed picture of the electron distribution within a molecule. nih.govresearchgate.net This includes:

Atomic Charges: These calculations reveal the partial positive or negative charge on each atom, which is crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.netscienceopen.com

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules. researchgate.net

Table 2: Computed Electronic Properties for Methyl Phenylcarbamate

| Property | Value | Reference |

| Molecular Weight | 151.16 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)

DFT calculations can predict various spectroscopic properties of N-phenylcarbamates, which can then be compared with experimental data for validation. nih.gov

Infrared (IR) and Raman Spectroscopy: DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For example, the N-H stretching frequency is a characteristic feature in the IR spectra of many carbamates. nih.gov

UV-Vis Spectroscopy: By calculating the electronic transitions between molecular orbitals, DFT can predict the wavelengths at which a molecule will absorb ultraviolet or visible light. This is related to the HOMO-LUMO energy gap. nih.gov

Molecular Dynamics Simulations (MD)

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For N-phenylcarbamate systems, MD simulations can provide insights into:

Conformational Dynamics: MD can track the changes in a molecule's conformation over time, revealing the flexibility of the structure and the transitions between different conformational states. rsc.org

Intermolecular Interactions: These simulations can model how N-phenylcarbamate molecules interact with each other and with solvent molecules. This is particularly useful for understanding phenomena like self-assembly and aggregation. rsc.org

Solvent Effects: MD can explicitly include solvent molecules in the simulation, allowing for a more realistic representation of the molecule's behavior in solution. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) in Carbamate (B1207046) Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. acs.orgnih.gov In the context of carbamates, QSRR can be used to:

Predict Reactivity: By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) that influence a particular reaction, QSRR models can predict the reactivity of new, unsynthesized carbamate derivatives. mdpi.com

Elucidate Reaction Mechanisms: QSRR studies can provide insights into the factors that control the mechanism of a reaction. researchgate.net For example, they can help determine whether a reaction is more influenced by electronic effects or steric hindrance.

Guide Synthesis: By predicting the properties of potential target molecules, QSRR can help chemists prioritize which compounds to synthesize, saving time and resources. acs.orgresearchgate.net

The development of robust QSRR models relies on the availability of a diverse set of compounds with accurately measured reactivity data and a comprehensive set of calculated molecular descriptors. acs.orgnih.gov

Activation/Strain Analysis and Non-Covalent Interaction (NCI) Analysis

Computational and theoretical studies, particularly Activation/Strain Analysis and Non-Covalent Interaction (NCI) Analysis, provide profound insights into the reactivity and stability of N-phenylcarbamates like (3-methylphenyl) N-phenylcarbamate. These methods elucidate the intricate balance of forces that govern molecular interactions and reaction pathways.

Activation/Strain Analysis

The activation/strain model is a powerful computational tool used to understand chemical reactivity by dissecting the potential energy surface along a reaction coordinate. The total energy of the system, ΔE(ζ), is decomposed into two key components: the strain energy, ΔE_strain(ζ), and the interaction energy, ΔE_int(ζ). rsc.org

Strain Energy (ΔE_strain(ζ)) : This component represents the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at any given point along the reaction coordinate. vu.nl

Interaction Energy (ΔE_int(ζ)) : This component describes the actual interaction between the deformed reactants. It can be further broken down into electrostatic interactions, Pauli repulsion, and orbital interactions.

In the context of reactions involving N-phenylcarbamates, such as nucleophilic substitution, the activation/strain model can reveal how substituents on the phenyl ring influence the reaction barrier. For instance, the methyl group in the meta position of this compound would be expected to have a subtle electronic effect on the reaction center.

A hypothetical activation/strain analysis for a reaction, such as the aminolysis of this compound, could yield data similar to that presented in the table below. This analysis would typically track the energy components as a function of the distance between the nucleophile and the carbonyl carbon of the carbamate.

Table 1: Hypothetical Activation/Strain Analysis Data for the Aminolysis of this compound

| Reaction Coordinate (ζ) (Å) | ΔE(ζ) (kcal/mol) | ΔE_strain(ζ) (kcal/mol) | ΔE_int(ζ) (kcal/mol) |

|---|---|---|---|

| 3.0 | 5.2 | 8.1 | -2.9 |

| 2.5 | 12.8 | 18.5 | -5.7 |

| 2.0 (TS) | 18.6 | 30.2 | -11.6 |

TS: Transition State

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. researchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding molecular conformation, stability, and recognition processes. nih.gov NCI analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). researchgate.net By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and color-coded to distinguish between attractive and repulsive interactions.

For this compound, NCI analysis can reveal intramolecular interactions that influence its conformational preferences. For example, weak hydrogen bonds may exist between the N-H group and the carbonyl oxygen, or between C-H bonds of the phenyl rings and the carbamate functionality.

A typical output of an NCI analysis would be a 3D plot of the molecule with colored isosurfaces representing different types of non-covalent interactions. The table below summarizes the types of interactions that would be expected to be identified for this compound.

Table 2: Expected Non-Covalent Interactions in this compound from NCI Analysis

| Interaction Type | Interacting Atoms/Groups | Nature of Interaction |

|---|---|---|

| Hydrogen Bonding | N-H --- O=C | Weakly Attractive |

| van der Waals | Phenyl ring --- Phenyl ring | Attractive (π-π stacking) |

| Steric Repulsion | Methyl group hydrogens --- nearby hydrogens | Repulsive |

These computational techniques provide a detailed picture of the electronic and steric factors that govern the behavior of this compound, offering insights that are complementary to experimental studies.

Mechanistic Aspects of Environmental Transformation of Carbamate Derivatives

Photodegradation Mechanisms and Kinetics

The absorption of light energy can induce chemical changes in carbamate (B1207046) molecules, a process known as photodegradation. This transformation can proceed through various mechanisms, influenced by the molecular structure and the surrounding environmental conditions.

Direct UV Photolysis Pathways

Direct UV photolysis occurs when a molecule directly absorbs ultraviolet (UV) radiation, leading to its excitation and subsequent decomposition. For aromatic carbamates like (3-methylphenyl) N-phenylcarbamate, the primary event in direct photolysis is the cleavage of the ester bond (C-O) or the carbamate bond (N-C).

Studies on closely related aromatic carbamate pesticides indicate that upon excitation, these molecules can undergo cleavage of the C-O bond in the ester group. nih.gov For a compound analogous to this compound, specifically 3-methylphenyl N-methylcarbamate (metolcarb), photodecomposition leads to the formation of various products, indicating multiple cleavage pathways. nih.gov The primary photodegradation products identified for phenyl N-methylcarbamate include phenol (B47542), 2-hydroxy-N-methyl-benzamide, 4-hydroxy-N-methyl benzamide, and benzene (B151609), suggesting that both alpha and beta cleavage of the carbamate group occur. nih.gov

The quantum yield (Φ), a measure of the efficiency of a photochemical process, provides insight into the kinetics of photodegradation. For a series of aromatic carbamate pesticides, the quantum yields were found to vary depending on the solvent, indicating that the environment plays a significant role in the degradation efficiency. nih.gov

Table 1: Photodegradation Quantum Yields (Φ) of Selected Aromatic Carbamate Pesticides in Different Solvents

| Compound | Water (Φ) | Methanol (B129727) (Φ) | n-Hexane (Φ) |

|---|---|---|---|

| Carbaryl | 0.003 | 0.012 | 0.025 |

| Carbofuran | 0.008 | 0.015 | 0.031 |

| Propoxur | 0.042 | 0.018 | 0.029 |

| Isoprocarb | 0.005 | 0.014 | 0.028 |

| Metolcarb (3-methylphenyl N-methylcarbamate) | 0.004 | 0.013 | 0.026 |

Data sourced from a study on the direct photodegradation of aromatic carbamate pesticides. nih.gov The data for Metolcarb, a close structural analog of this compound, provides an indication of the expected quantum yields.

Role of Singlet and Triplet Excited States

Upon absorption of UV light, a molecule is promoted to an electronically excited singlet state (S). From this state, it can either react directly or undergo intersystem crossing to a longer-lived triplet state (T), which can also participate in chemical reactions.

For aromatic carbamates, photodegradation is primarily initiated by the singlet excited state (S). nih.gov However, for compounds with conjugated structures, the triplet state (T) can also contribute to the degradation process. nih.gov The involvement of these excited states is often investigated using techniques like laser flash photolysis, which allows for the detection of transient species.

Radical Formation and Subsequent Reactions (e.g., phenoxyl radicals)

A key feature of the photodegradation of aromatic carbamates is the formation of radical species. Upon excitation, these compounds can generate both radical cations (S•+) and phenoxyl radicals (S-O•). nih.gov The phenoxyl radical is predominantly formed through the cleavage of the C-O bond of the ester group. nih.gov These highly reactive radicals can then undergo subsequent reactions, such as abstracting hydrogen atoms from solvent molecules, leading to the formation of various degradation products. nih.gov

The formation of phenoxyl radicals is a critical step in the degradation cascade. These radicals can participate in a variety of reactions, including dimerization and reaction with other molecules present in the environment, which contributes to the complexity of the final product mixture.

Solvent Effects on Photodegradation Pathways

The nature of the solvent can significantly influence the photodegradation pathways and kinetics of carbamates. The polarity of the solvent can affect the stability of excited states and radical intermediates, thereby altering the efficiency of different degradation routes.

For several aromatic carbamates, the photodegradation quantum yields were observed to be lower in water compared to less polar solvents like methanol and n-hexane. nih.gov This suggests that the hydrophobic environment of non-aqueous phases can enhance the degradation process. The reactivity of hydrogen donors in the solvent also plays a role, with the order of reactivity being -CH2- > -CH3 > -OH for hydrogen abstraction by the generated phenoxyl radicals. nih.gov

Hydrolytic Degradation Pathways (non-enzymatic)

In addition to photodegradation, this compound can undergo hydrolytic degradation, a process where the molecule is cleaved by reaction with water. The rate of this non-enzymatic hydrolysis is highly dependent on the pH of the surrounding medium.

The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This two-step mechanism involves the initial deprotonation of the carbamate nitrogen by a base (hydroxide ion) to form an anionic intermediate. This is followed by the rate-determining elimination of the phenolate (B1203915) leaving group to form a phenyl isocyanate intermediate, which is then rapidly hydrolyzed by water to yield the corresponding amine and carbon dioxide. rsc.orgresearchgate.netnih.gov

The rate of alkaline hydrolysis is sensitive to the nature of the substituent on the phenyl ring. Electron-withdrawing groups on the phenyl ring increase the acidity of the N-H proton and stabilize the resulting anion, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups are expected to decrease the rate of hydrolysis. The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a large positive Hammett ρ value (e.g., +2.86) has been reported, indicating that the reaction is highly sensitive to substituent effects and that there is significant negative charge development in the transition state of the rate-determining step. rsc.org

Table 2: Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted Phenyl N-Methylcarbamates at 25 °C

| Substituent (R) on Phenyl Ring | kOH- (M-1s-1) | Hammett Constant (σ) |

|---|---|---|

| 4-NO2 | 2.71 x 105 | 1.27 |

| 4-CN | 4.11 x 104 | 1.00 |

| 4-COCH3 | 4.23 x 104 | 0.84 |

| 3-NO2 | 1.32 x 104 | 0.71 |

| 3-Cl | 1.83 x 103 | 0.37 |

| 4-Cl | 3.07 x 102 | 0.19 |

| H | - | 0.00 |

| 3-CH3 | 3.71 x 101 | -0.07 |

| 4-CH3 | 3.62 x 101 | -0.17 |

| 4-OCH3 | 2.52 x 101 | -0.26 |

Data adapted from a study on the reactivities of phenyl N-methylcarbamates in alkaline hydrolysis. researchgate.net The data illustrates the influence of substituents on the rate of hydrolysis, which follows an E1cB mechanism. The 3-methyl group, being weakly electron-donating, results in a slower hydrolysis rate compared to unsubstituted or electron-withdrawing group substituted compounds.

The pH-rate profile for the hydrolysis of N-aryl carbamates typically shows a rate that is proportional to the hydroxide (B78521) ion concentration in the alkaline region, consistent with the E1cB mechanism. rsc.orgnih.gov At neutral and acidic pH, the rate of hydrolysis is generally much slower.

Future Research Directions and Advanced Methodological Applications

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of N-aryl carbamates, including (3-methylphenyl) N-phenylcarbamate, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to polymers. mit.edunih.gov Current research is intensely focused on developing catalytic systems that are not only efficient but also environmentally benign.

Future research will likely prioritize the development of catalysts based on earth-abundant metals, moving away from expensive and rare precious metals like palladium. mit.edursc.orgnih.govmit.edu While palladium has been instrumental in developing cross-coupling reactions for C-N bond formation, its cost and toxicity are significant drawbacks. benthamdirect.com Copper-based catalysts have already shown promise in the synthesis of aryl carbamates, offering a more sustainable alternative. researchgate.net Recent breakthroughs include the development of heterogeneous geminal atom catalysts (GACs), featuring two copper ions on a polymeric carbon nitride support, which have demonstrated a significantly lower carbon footprint in cross-coupling reactions. sciencedaily.com

Another promising avenue is the exploration of bimetallic catalytic systems, where two different metals work in concert to achieve higher activity and selectivity. acs.org For instance, a cooperative bimetallic system using two titanium catalysts has been shown to facilitate asymmetric hydrogen-atom transfer, a key step in many organic transformations. acs.org

Furthermore, the development of recoverable and reusable heterogeneous catalysts is a critical area of research. rsc.org Mixed oxides derived from hydrotalcite-like precursors, such as Zn/Al/Ce mixed oxides, have shown high activity and selectivity in the synthesis of methyl N-phenyl carbamate (B1207046) and can be easily recovered and reused. rsc.org

The table below summarizes some of the novel catalytic systems being explored for the synthesis of N-phenylcarbamates and related compounds.

| Catalyst System | Key Features | Potential Advantages |

| Copper-based catalysts | Earth-abundant metal | Lower cost, reduced toxicity |

| Heterogeneous geminal atom catalysts (GACs) | Two copper ions on a polymeric carbon nitride support | Lower carbon footprint, reusability |

| Bimetallic catalytic systems | Two different metals working cooperatively | Higher activity and selectivity |

| Zn/Al/Ce mixed oxides | Derived from hydrotalcite-like precursors | High activity, selectivity, and reusability |

| Palladium-based catalysts (e.g., Xphos Pd G2) | High efficiency in cross-coupling reactions | Mild reaction conditions, good chemoselectivity |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing its efficiency and yield. In situ spectroscopic techniques, which allow for real-time monitoring of a reaction mixture, are invaluable tools in this regard. spectroscopyonline.comnih.gov

Future research in this area will focus on the application of advanced spectroscopic techniques to monitor the synthesis of this compound and other carbamates. These techniques provide a wealth of information about reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. nih.govnumberanalytics.comresearchgate.net

Some of the key advanced spectroscopic techniques that are being increasingly used for in situ reaction monitoring include:

Infrared (IR) Spectroscopy: A powerful tool for monitoring changes in chemical bonding during a reaction. frontiersin.org

Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for analyzing aqueous solutions and solid samples. mdpi.com

UV-Visible Spectroscopy: A simple and cost-effective technique for real-time analysis, though it provides less structural detail than IR or Raman spectroscopy. mdpi.com

Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with MS can provide rapid structural information without the need for sample preparation. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution.

The table below highlights some of the applications of these techniques in reaction monitoring.

| Spectroscopic Technique | Information Provided | Application in Carbamate Synthesis |

| Infrared (IR) Spectroscopy | Changes in chemical bonding, functional group analysis | Monitoring the formation of the carbamate linkage |

| Raman Spectroscopy | Vibrational modes of molecules | Analysis of reaction mixtures in various phases |

| UV-Visible Spectroscopy | Concentration of reactants and products | Real-time monitoring of reaction progress |

| Mass Spectrometry (MS) | Molecular weight and structure of reaction components | Identification of products and intermediates |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure | Characterization of reactants, products, and byproducts |

Integration of Machine Learning with Computational Chemistry for Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is revolutionizing the way we approach chemical research. nih.govbath.ac.uk By training ML models on large datasets of chemical reactions, it is possible to predict the outcomes of new reactions with a high degree of accuracy. acs.orgneurips.ccnips.cc This predictive power can significantly accelerate the discovery and optimization of synthetic routes for compounds like this compound. nih.govijnc.irmedium.comrsc.org

Future research will focus on developing more sophisticated ML models that can not only predict the major product of a reaction but also provide insights into the reaction mechanism and identify optimal reaction conditions. neurips.ccijnc.ir These models will be trained on vast amounts of data from experimental and computational studies, enabling them to learn the complex relationships between reactants, catalysts, solvents, and reaction outcomes. acs.org

One of the key challenges in this field is the development of robust and generalizable models that can be applied to a wide range of chemical reactions. nips.cc Transfer learning, a technique where a model trained on one task is adapted to a new, related task, is a promising approach to address this challenge. nih.gov

The table below outlines some of the ways in which machine learning is being integrated with computational chemistry for predictive modeling.

| Application | Machine Learning Technique | Potential Impact |

| Reaction Outcome Prediction | Neural networks, support vector machines, decision trees | Faster discovery of new synthetic routes |

| Reaction Mechanism Elucidation | Ranking models, classification algorithms | Deeper understanding of reaction pathways |

| Kinetic Modeling | Regression models, time-series analysis | Optimization of reaction conditions for higher yield and efficiency |

| Catalyst Design | Generative models, reinforcement learning | Design of novel catalysts with enhanced activity and selectivity |

Exploration of N-Phenylcarbamates in Advanced Materials Science (excluding properties)

N-phenylcarbamates, including this compound, are not only important intermediates in organic synthesis but also hold potential as building blocks for advanced materials. wikipedia.org The carbamate functional group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. nih.gov

Future research in this area will explore the incorporation of N-phenylcarbamates into various material architectures, such as polymers, liquid crystals, and supramolecular assemblies. wikipedia.org The ability to tune the structure of the N-phenylcarbamate molecule by introducing different substituents on the phenyl rings provides a powerful handle for controlling the properties of the resulting materials.

For example, the introduction of photoresponsive or electroactive groups could lead to the development of "smart" materials that respond to external stimuli. The use of chiral N-phenylcarbamates could lead to the formation of chiral materials with applications in asymmetric catalysis and separation science.

Mechanistic Studies of Complex Carbamate Transformations

A deep understanding of the reaction mechanism is essential for controlling the outcome of a chemical transformation. nih.govnih.gov In the case of carbamate synthesis, several different mechanisms can be at play, depending on the specific reactants and reaction conditions. researchgate.netorganic-chemistry.orgresearchgate.net

Future research will employ a combination of experimental and computational techniques to unravel the intricate mechanistic details of complex carbamate transformations. researchgate.netnih.gov Kinetic studies, using techniques like reaction progress kinetic analysis, can provide valuable information about the rate-determining step and the influence of different reaction parameters. nih.govacs.org Isotope labeling studies can be used to trace the path of atoms during a reaction, providing direct evidence for a particular mechanistic pathway.

Computational methods, such as density functional theory (DFT) calculations, can be used to model the reaction pathway and calculate the energies of different transition states and intermediates. rsc.org This information can be used to rationalize experimental observations and to predict the outcome of new reactions.

By combining these different approaches, it will be possible to gain a comprehensive understanding of the mechanisms of carbamate transformations, which will pave the way for the development of more efficient and selective synthetic methods.

Q & A

Q. What are the standard synthetic routes for (3-methylphenyl) N-phenylcarbamate, and which catalysts are commonly employed?

The synthesis typically involves catalytic reactions using mixed metal oxides. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors demonstrate high activity due to their tunable acid-base properties and thermal stability . Key steps include:

- Catalyst preparation : Calcination of hydrotalcite precursors at 450–600°C to form mixed oxides.

- Reaction conditions : Reactions are conducted under solvent-free or mild solvent systems (e.g., toluene) at 80–120°C for 4–12 hours.

- Yield optimization : Adjusting molar ratios of reactants (e.g., 3-methylphenol and phenyl isocyanate) and catalyst loading (2–5 wt%) to achieve yields >85% .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Confirm the presence of characteristic peaks, such as the carbamate carbonyl (δ ~155–160 ppm in 13C NMR) and aromatic protons (δ ~6.8–7.5 ppm in 1H NMR) .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns consistent with the carbamate backbone .

- Purity analysis : Combine HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to assess thermal stability and phase purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Zn/Al/Ce mixed oxide catalysts in carbamate synthesis?

Discrepancies often arise from variations in catalyst preparation or reaction conditions. Methodological strategies include:

- Surface acidity/basicity quantification : Use NH3/CO2 temperature-programmed desorption (TPD) to correlate catalytic activity with acid-base site density .

- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 100°C, 5 wt% catalyst) to isolate solvent or temperature effects .

- Post-reaction characterization : Employ X-ray diffraction (XRD) and BET surface area analysis to detect catalyst deactivation via coking or sintering .

Q. What methodological considerations are critical when designing palladacycle-mediated protein functionalization studies using N-phenylcarbamate derivatives?

Key factors include:

- Palladacycle stability : Verify stability in aqueous buffers (e.g., PBS with ≤5% DMSO) via 1H NMR over 24 hours to ensure no premature decomposition .

- Reaction specificity : Optimize molar ratios of palladacycle to alkyne-encoded proteins (e.g., Ub-Hpg) to minimize off-target binding. Quantitative conversion is achievable within 3 minutes at room temperature .

- Product validation : Use LC-MS/MS after trypsin digestion to confirm site-specific modification and rule out nonspecific adducts .

Q. How do structural modifications to the N-phenylcarbamate scaffold influence its bioactivity, such as acetylcholinesterase (AChE) inhibition?

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance binding affinity to AChE’s catalytic site. For example, 3-dimethylaminophenyl derivatives show marginal activity, while N-methylammonium analogs exhibit strong inhibition .

- Stereochemical analysis : Use chiral HPLC to separate enantiomers and assess their inhibitory potency (IC50 values) via Ellman’s assay .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ecological toxicity of this compound?

- Source evaluation : Cross-reference studies using standardized toxicity assays (e.g., OECD Test No. 201 for algae growth inhibition) .

- Environmental variables : Control for pH, temperature, and organic matter content, which can alter bioavailability in aquatic systems .

- Metabolite identification : Use LC-QTOF-MS to detect degradation products (e.g., 3-methylphenol) that may contribute to observed toxicity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.